molecular formula C27H26NOP B2922750 (R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole CAS No. 1884457-40-2

(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole

Cat. No. B2922750
CAS RN: 1884457-40-2
M. Wt: 411.485
InChI Key: KJXNLTFQUPGVAM-PMERELPUSA-N
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Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

The tert-butyl group has a unique reactivity pattern that is often used in chemical transformations . Chiral sulfinamides, like the one in this compound, are often used in the stereoselective synthesis of amines and their derivatives .

Scientific Research Applications

Chemical Synthesis

The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern. It can be used to enhance air stability and solubility in various chemical compounds .

Organic Light-Emitting Diodes (OLEDs)

Compounds with tert-butyl substituted hetero-donor structures have been researched for their potential use in OLEDs. They are desirable for solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters due to their high efficiency and compatibility with wet methods .

Luminescent Materials

Benzoxaphosphole units have been utilized in luminescent materials. For example, bisbenzoxaphospholes with various linkers have been synthesized for their luminescent properties .

Biodegradation Pathways

The tert-butyl group has implications in biosynthetic and biodegradation pathways. Its presence in a compound could influence these biological processes .

Cell Growth Inhibition

Some compounds containing tert-butyl groups have been identified as cell-growth-inhibiting agents. This suggests a potential application in biological research or medicine .

Future Directions

The use of tert-butyl groups and chiral sulfinamides in chemical synthesis is a topic of ongoing research . These groups can be used to create a wide variety of compounds with potential applications in various fields.

properties

IUPAC Name

1-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2,5-diphenylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NOP/c1-27(2,3)30-19-29-25-16-10-15-24(26(25)30)28-22(20-11-6-4-7-12-20)17-18-23(28)21-13-8-5-9-14-21/h4-18H,19H2,1-3H3/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNLTFQUPGVAM-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)N3C(=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)N3C(=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole

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